(2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone)
Overview
Description
(2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone) is a complex organic compound that features a piperazine ring substituted with two methyl groups at the 2 and 5 positions, and two thiophene rings attached via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone) typically involves the reaction of 2,5-dimethylpiperazine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated thiophene derivatives or other substituted thiophenes.
Scientific Research Applications
(2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylpiperazine-1,4-diyl)bis[(2H-1,3-benzodioxol-5-yl)methanone]
- (2,5-Dimethylpiperazine-1,4-diyl)bis[(5-bromo-2-furyl)methanone]
Uniqueness
(2,5-Dimethylpiperazine-1,4-diyl)bis(thiophen-2-ylmethanone) is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry, where the thiophene moiety can enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
[2,5-dimethyl-4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-9-18(16(20)14-6-4-8-22-14)12(2)10-17(11)15(19)13-5-3-7-21-13/h3-8,11-12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWJEDBXCBRIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=CS2)C)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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